molecular formula C22H23NO4 B5326165 propyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate

propyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate

Cat. No.: B5326165
M. Wt: 365.4 g/mol
InChI Key: HITPLUNRJFCCQX-LNNYTJQRSA-N
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Description

Propyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a phenylprop-2-enoyl group, and a prop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate typically involves a multi-step process:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the reaction of anisole with appropriate reagents under controlled conditions.

    Coupling with Phenylprop-2-enoyl Group: The next step involves the coupling of the methoxyphenyl intermediate with the phenylprop-2-enoyl group using a suitable catalyst and reaction conditions to form the desired intermediate.

    Esterification: The final step involves the esterification of the intermediate with propyl alcohol to form the target compound. This step typically requires the use of an acid catalyst and controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions is essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and phenylprop-2-enoyl groups, using appropriate nucleophiles and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under suitable conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Propyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of propyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propyl (E)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Propyl (E)-3-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate: Similar structure but with a chloro group instead of a methoxy group.

    Propyl (E)-3-(4-nitrophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

Propyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

propyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-3-15-27-22(25)20(16-18-9-12-19(26-2)13-10-18)23-21(24)14-11-17-7-5-4-6-8-17/h4-14,16H,3,15H2,1-2H3,(H,23,24)/b14-11+,20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITPLUNRJFCCQX-LNNYTJQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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